molecular formula C11H9N3O B046960 2-Phenylpyrimidine-5-carboxamide CAS No. 122773-96-0

2-Phenylpyrimidine-5-carboxamide

Cat. No.: B046960
CAS No.: 122773-96-0
M. Wt: 199.21 g/mol
InChI Key: FSBIAEYLUOBHLG-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological properties. This compound and its derivatives exhibit a range of biological activities, including antipsychotic, antiallergic, antimycobacterial, and antiviral properties.

Preparation Methods

The synthesis of 2-Phenylpyrimidine-5-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyrimidine with benzoyl chloride under basic conditions to form the intermediate 2-phenylpyrimidine. This intermediate is then reacted with ammonia or an amine to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or pyrimidine ring is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Phenylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.

    Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.

Comparison with Similar Compounds

2-Phenylpyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:

    2-Phenylpyrimidine: Lacks the carboxamide group, resulting in different biological activities.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Exhibits acetylcholinesterase inhibitory activity and is studied for Alzheimer’s disease treatment.

    6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide: Another derivative with distinct pharmacological properties. The uniqueness of this compound lies in its specific structural features that confer its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-phenylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBIAEYLUOBHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554091
Record name 2-Phenylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122773-96-0
Record name 2-Phenylpyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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